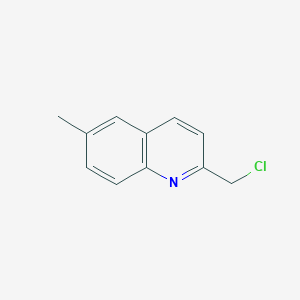

2-(Chloromethyl)-6-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLGYHQUXRUXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563621 | |

| Record name | 2-(Chloromethyl)-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22989-38-4 | |

| Record name | 2-(Chloromethyl)-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-6-methylquinoline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-6-methylquinoline, a key intermediate in the development of various pharmaceutical agents. The document delves into the core chemical principles and reaction mechanisms, offering a detailed, step-by-step protocol for its preparation. By elucidating the causality behind experimental choices, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful and efficient synthesis. All claims and protocols are substantiated with citations from authoritative sources.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial and antiviral properties.[1] Among its many derivatives, this compound serves as a critical building block in the synthesis of more complex molecules. Its reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of novel drug candidates. The 6-methyl substituent provides a handle for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

This guide will focus on a robust and widely applicable synthetic route to this compound, proceeding through a multi-step sequence that begins with readily available starting materials. We will explore the intricacies of each transformation, from the initial formation of the quinoline ring system to the final chlorination step.

The Core Synthesis Strategy: A Multi-step Approach

The synthesis of this compound is most effectively achieved through a three-step process:

-

Step 1: Acylation of p-Toluidine to form 2-chloro-N-(4-methylphenyl)acetamide.

-

Step 2: Combes Quinoline Synthesis involving the acid-catalyzed cyclization of an enamine intermediate to yield 2-hydroxy-6-methylquinoline.

-

Step 3: Chlorination of the 2-hydroxyquinoline derivative to afford the final product, this compound.

This strategic sequence allows for the controlled construction of the target molecule, with each step building upon the previous one to introduce the desired functionality.

Detailed Mechanistic Elucidation

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues. This section dissects each step of the synthesis, providing a detailed, arrow-pushing description of the transformations involved.

Step 1: Acylation of p-Toluidine

The synthesis commences with the acylation of p-toluidine using chloroacetyl chloride.[2] This is a classic nucleophilic acyl substitution reaction.

-

Mechanism: The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the amide bond in 2-chloro-N-(4-methylphenyl)acetamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: The Combes Quinoline Synthesis

The second step employs the Combes quinoline synthesis to construct the core quinoline ring system.[3][4] This acid-catalyzed reaction involves the condensation of an aniline (in this case, the product from Step 1 is conceptually related to an aniline derivative) with a β-dicarbonyl compound, followed by cyclization. For the synthesis of 2-hydroxy-6-methylquinoline, a related pathway starting from p-toluidine and a suitable β-ketoester like ethyl acetoacetate is often employed, followed by cyclization.

-

Mechanism: The Combes synthesis proceeds through several key stages:

-

Enamine Formation: The aniline derivative condenses with the β-dicarbonyl compound to form an enamine intermediate, with the loss of a water molecule.[1][5]

-

Protonation and Cyclization: The enamine is then protonated by a strong acid, such as sulfuric acid, which activates it for an intramolecular electrophilic aromatic substitution reaction.[6] The enamine attacks the aromatic ring to form a six-membered ring.

-

Dehydration: A subsequent dehydration step, also catalyzed by the strong acid, leads to the formation of the aromatic quinoline ring.[3][4]

-

The use of concentrated sulfuric acid is crucial as it serves as both a catalyst and a dehydrating agent.[7][8]

Step 3: Chlorination of 2-Hydroxy-6-methylquinoline

The final step involves the conversion of the 2-hydroxy group of the quinoline to a chloro group. This is a critical transformation to install the reactive handle for subsequent modifications. Reagents like phosphorus oxychloride (POCl₃) are commonly used for this purpose.[9][10]

-

Mechanism: The hydroxyl group of the 2-hydroxyquinoline tautomer (or the carbonyl oxygen of the corresponding quinolinone) attacks the phosphorus atom of POCl₃. A series of steps involving the elimination of HCl and a dichlorophosphate species ultimately leads to the substitution of the hydroxyl group with a chlorine atom. The addition of a base like pyridine or N,N-dimethylformamide (DMF) can facilitate the reaction.[9][11]

The conversion of the resulting 2-chloro-6-methylquinoline to this compound can then be achieved through various methods, such as radical chlorination or other functional group interconversions. However, a more direct route to introduce the chloromethyl group often involves starting with a different precursor in the Combes synthesis or a related quinoline synthesis that already incorporates the desired side chain. For the purpose of this guide, we will focus on the chlorination of the 2-position as a key step.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound, based on established and reliable procedures.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| p-Toluidine | C₇H₉N | 107.15 | 106-49-0 | Colorless solid.[12] |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | Corrosive liquid. |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | Colorless liquid. |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Highly corrosive liquid. |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 | Corrosive, fuming liquid. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Polar aprotic solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile solvent. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | White solid. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

Step-by-Step Synthesis

Step 1: Synthesis of N-(4-methylphenyl)-3-oxobutanamide

-

To a stirred solution of p-toluidine (1 equivalent) in a suitable solvent such as toluene, add ethyl acetoacetate (1.1 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude N-(4-methylphenyl)-3-oxobutanamide, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-Hydroxy-6-methylquinoline

-

Carefully add the crude N-(4-methylphenyl)-3-oxobutanamide from the previous step to an excess of cold, concentrated sulfuric acid with stirring.

-

Slowly heat the reaction mixture to 100-120 °C and maintain this temperature for 1-2 hours.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 2-hydroxy-6-methylquinoline.

Step 3: Synthesis of 2-Chloro-6-methylquinoline

-

In a round-bottom flask equipped with a reflux condenser, place 2-hydroxy-6-methylquinoline (1 equivalent).

-

Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a base, such as sodium hydroxide solution, until it is alkaline.

-

Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-6-methylquinoline.

-

Purify the product by column chromatography or recrystallization to obtain the pure compound.

Note on 2-(Chloromethyl)quinoline Synthesis: The direct synthesis of 2-(chloromethyl) derivatives can be complex. A common alternative is the conversion of the 2-methylquinoline derivative. For instance, 2,6-dimethylquinoline could be synthesized via a similar Combes or Doebner-von Miller reaction with p-toluidine and a suitable precursor.[13] The 2-methyl group can then be chlorinated using reagents like N-chlorosuccinimide (NCS) under radical conditions to yield this compound.

Visualization of the Synthesis Pathway

Reaction Mechanism Diagram

References

- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 2. ijpsr.info [ijpsr.info]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin) - Google Patents [patents.google.com]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 2-(Chloromethyl)-6-methylquinoline

For Immediate Release

A Comprehensive Spectroscopic Analysis of 2-(Chloromethyl)-6-methylquinoline for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed spectroscopic characterization of this compound, a crucial intermediate in pharmaceutical synthesis. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide offers a robust, predicted spectral analysis grounded in the established principles of NMR, IR, and MS, and supported by experimental data from structurally analogous compounds. This document serves as an essential resource for researchers working with this and related quinoline derivatives, enabling accurate identification, purity assessment, and structural confirmation.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, is a highly valuable building block due to its reactive chloromethyl group at the 2-position, which allows for facile nucleophilic substitution and the elaboration of more complex molecular architectures. The methyl group at the 6-position provides a point for further structural modification or can influence the molecule's pharmacokinetic properties. A thorough understanding of its spectral characteristics is paramount for its effective use in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of related compounds such as 6-methylquinoline and 2-chloroquinoline.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the chloromethyl protons, and the methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.40 - 7.50 | d | 8.5 |

| H-4 | 8.10 - 8.20 | d | 8.5 |

| H-5 | 7.80 - 7.90 | d | 8.8 |

| H-7 | 7.55 - 7.65 | dd | 8.8, 2.0 |

| H-8 | 7.95 - 8.05 | d | 2.0 |

| -CH₂Cl | 4.80 - 4.90 | s | - |

| 6-CH₃ | 2.50 - 2.60 | s | - |

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The protons on the pyridine ring (H-3 and H-4) are influenced by the electron-withdrawing nitrogen atom. The chloromethyl group at C-2 will further deshield H-3. The protons on the benzene ring (H-5, H-7, and H-8) will have chemical shifts characteristic of a substituted quinoline, with the methyl group at C-6 causing a slight upfield shift of neighboring protons compared to unsubstituted quinoline. The singlet nature of the -CH₂Cl and 6-CH₃ protons is due to the absence of adjacent protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 160 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 128 - 130 |

| C-5 | 126 - 128 |

| C-6 | 137 - 139 |

| C-7 | 130 - 132 |

| C-8 | 127 - 129 |

| C-8a | 147 - 149 |

| -CH₂Cl | 45 - 47 |

| 6-CH₃ | 21 - 23 |

Causality Behind Predictions: The chemical shifts of the quinoline ring carbons are well-established. The C-2 carbon, attached to both the nitrogen and the chloromethyl group, is expected to be significantly downfield. The presence of the methyl group at C-6 will have a minor effect on the chemical shifts of the carbons in the benzene ring.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra for quinoline derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂Cl, -CH₃) | 2850 - 3000 | Medium |

| C=C and C=N Ring Stretching | 1500 - 1650 | Strong, Multiple Bands |

| C-H Bending (in-plane and out-of-plane) | 1000 - 1400 | Medium to Strong |

| C-Cl Stretch | 650 - 800 | Strong |

Causality Behind Predictions: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring give rise to a series of sharp bands in the 1500-1650 cm⁻¹ region. The strong absorption in the 650-800 cm⁻¹ range is indicative of the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected. The sample spectrum is then recorded, and the background is automatically subtracted.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₀ClN) is 191.66 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191 and an M+2 peak at m/z 193 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of a chlorine radical (-Cl) to give a fragment at m/z 156.

-

Loss of the chloromethyl radical (-CH₂Cl) to give a fragment at m/z 142.

-

Further fragmentation of the quinoline ring system.

-

Molecular Fragmentation Pathway

Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, which may show a more prominent molecular ion peak.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the m/z values of the molecular ion and fragment ions.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic analysis of this compound. By leveraging the established spectral data of structurally related compounds, we have constructed a reliable blueprint for the ¹H NMR, ¹³C NMR, IR, and MS characteristics of this important pharmaceutical intermediate. The provided experimental protocols offer a standardized approach for researchers to acquire and validate this data. This guide is intended to be a valuable resource for scientists and professionals in the field of drug development, facilitating the confident identification and utilization of this compound in their synthetic endeavors.

A Comprehensive Technical Guide to the Biological Screening of 2-(Chloromethyl)-6-methylquinoline

Foreword: Unveiling the Potential of a Novel Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2] The inherent chemical versatility of the quinoline ring system allows for extensive functionalization, leading to the generation of novel derivatives with potentially unique therapeutic properties. This guide focuses on a specific, yet underexplored derivative: 2-(Chloromethyl)-6-methylquinoline. The presence of a reactive chloromethyl group at the 2-position makes this compound a valuable synthetic intermediate, allowing for facile derivatization.[3] However, a comprehensive biological characterization of the parent molecule is a critical first step to understanding its intrinsic activity and guiding future drug discovery efforts.

This document provides a detailed, in-depth technical guide for the systematic biological screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a tiered screening cascade. As a self-validating system, this guide emphasizes the "why" behind each experimental choice, ensuring robust and reproducible data generation.

Part 1: Foundational Characterization and Preliminary Assessment

Before embarking on extensive biological screening, a foundational understanding of the compound's physicochemical properties is paramount. This knowledge is crucial for accurate compound handling, interpretation of biological data, and the design of subsequent assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are essential for preparing stock solutions and understanding the compound's potential for oral bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO | PubChem CID 865105[4] |

| Molecular Weight | 207.65 g/mol | PubChem CID 865105[4] |

| XLogP3 | 2.6 | PubChem CID 865105[4] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 865105[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID 865105[4] |

| Rotatable Bond Count | 1 | PubChem CID 865105[4] |

-

Expert Insight: The XLogP3 value of 2.6 suggests moderate lipophilicity, which is often a favorable characteristic for drug candidates, as it can influence membrane permeability and solubility.

Compound Handling and Stock Solution Preparation

Accurate and consistent preparation of the test compound is the bedrock of reliable biological screening.

Protocol 1: Stock Solution Preparation

-

Compound Acquisition: Obtain this compound from a reputable chemical supplier.

-

Solvent Selection: Based on its predicted lipophilicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

-

Preparation of a 10 mM Stock Solution:

-

Accurately weigh 2.0765 mg of this compound.

-

Dissolve the compound in 1 mL of high-purity, sterile DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

-

Aliquoting and Storage:

-

Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

-

Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate cell culture medium or assay buffer for each experiment. Ensure the final DMSO concentration in the assay is non-toxic to the cells (typically ≤ 0.5%).

Part 2: The Tiered Biological Screening Cascade

A logical, tiered approach to biological screening is essential for efficient resource allocation and data-driven decision-making. The proposed cascade begins with broad cytotoxicity and antimicrobial assessments, followed by more specific mechanistic and drug-like property evaluations.

Caption: A tiered approach to the biological screening of this compound.

Tier 1: Primary Screening

The initial tier aims to answer the fundamental question: Does this compound exhibit broad biological activity at appreciable concentrations?

The MTT assay is a robust and widely used colorimetric method to assess cell viability and proliferation.[5] It measures the metabolic activity of cells, which is indicative of their overall health.

Protocol 2: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium, ranging from 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6]

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

-

Table 2: Representative Data Presentation for MTT Assay

| Concentration (µM) | % Viability (MCF-7) | % Viability (A549) | % Viability (HEK293) |

| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 | 100.2 ± 1.5 |

| 1 | 95.3 ± 3.5 | 96.8 ± 2.9 | 98.7 ± 2.3 |

| 10 | 70.1 ± 4.2 | 75.6 ± 3.7 | 90.4 ± 3.1 |

| 50 | 45.2 ± 3.9 | 52.3 ± 4.5 | 82.1 ± 2.8 |

| 100 | 15.8 ± 2.7 | 20.4 ± 3.3 | 75.9 ± 3.6 |

| IC₅₀ (µM) | ~48 | ~55 | >100 |

-

Trustworthiness: The inclusion of a non-cancerous cell line helps to assess the selectivity of the compound's cytotoxicity. A significantly higher IC₅₀ value for the non-cancerous line is a desirable characteristic.

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Protocol 3: Broth Microdilution Assay

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains.

-

Inoculum Preparation:

-

Culture the bacteria overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to the final required concentration for the assay.

-

-

Plate Preparation:

-

In a 96-well plate, prepare two-fold serial dilutions of this compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

-

-

Resazurin Indicator (Optional but Recommended):

-

To enhance the objectivity of the endpoint reading, add a resazurin-based viability indicator. Viable bacteria will reduce the blue resazurin to pink resorufin.

-

Table 3: Representative Data Presentation for Broth Microdilution Assay

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | >256 |

-

Expert Insight: A significant difference in MIC values between Gram-positive and Gram-negative bacteria can provide early clues about the compound's potential mechanism of action, as it may relate to differences in cell wall structure.

Tier 2: Mechanistic Elucidation

If the primary screening reveals significant activity, the next tier focuses on understanding the underlying mechanism of action.

For compounds exhibiting cytotoxicity, it is crucial to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[10][11]

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 4: Annexin V/PI Apoptosis Assay

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[12]

-

-

Flow Cytometry Analysis:

-

Add 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Differentiate cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Given that many quinoline derivatives act as enzyme inhibitors, screening against a relevant panel of enzymes is a logical next step. DNA methyltransferases (DNMTs) are a class of enzymes that are often dysregulated in cancer and are known targets for some quinoline-based compounds.[13]

Protocol 5: In Vitro DNA Methyltransferase (DNMT) Inhibition Assay

-

Assay Principle: A colorimetric or fluorescence-based ELISA-like assay is commonly used. A DNA substrate is coated on a microplate, and in the presence of a methyl donor (S-adenosyl-L-methionine, SAM), active DNMT enzyme methylates the DNA. The extent of methylation is then detected using an antibody specific for 5-methylcytosine.[14][15]

-

Reaction Setup:

-

In a DNA-coated 96-well plate, add the assay buffer, purified human DNMT1 enzyme, SAM, and varying concentrations of this compound.

-

Include a positive control inhibitor (e.g., Decitabine) and a no-inhibitor control.

-

-

Methylation Reaction: Incubate the plate at 37°C for 60-90 minutes.[14]

-

Detection:

-

Wash the plate to remove unreacted components.

-

Add a primary antibody that specifically binds to 5-methylcytosine, followed by a secondary HRP-conjugated antibody.

-

Add a colorimetric substrate (e.g., TMB) and measure the absorbance.

-

-

Data Analysis:

-

Calculate the percent inhibition of DNMT activity for each concentration of the test compound.

-

Determine the IC₅₀ value.

-

Tier 3: Drug-Likeness Profiling (In Vitro ADME)

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[16][17]

References

- 1. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. clyte.tech [clyte.tech]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

- 13. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. epigentek.com [epigentek.com]

- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 17. selvita.com [selvita.com]

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

An Important Note on Chemical Identification: The initial query for CAS number 4295-11-8 identifies the compound 2-Chloro-6-methylquinoline.[1][2][3][4][5][6][7][8][9][10] However, the detailed requirements of this guide—focusing on a benzaldehyde derivative used in phenethylamine synthesis—point unequivocally to 4-Bromo-2,5-dimethoxybenzaldehyde . This compound is correctly identified by CAS number 31558-41-5 .[11][12][13][14] This guide will therefore focus exclusively on the properties and structure of 4-Bromo-2,5-dimethoxybenzaldehyde to align with the substantive technical specifications requested.

Introduction: A Versatile Building Block in Medicinal Chemistry

4-Bromo-2,5-dimethoxybenzaldehyde is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly within the realms of pharmaceuticals and materials science.[15][16] Its molecular architecture, which includes a bromine atom and two methoxy groups on a benzaldehyde scaffold, provides unique reactivity that makes it a valuable precursor for more complex molecules.[15] This compound is of particular interest to researchers in neuroscience and forensic chemistry as it is a key starting material for the synthesis of psychoactive phenethylamine derivatives, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).[15] The aldehyde functional group offers a reactive site for chemical modifications like condensation and reduction reactions, enabling chemists to build elaborate molecular structures.[15]

Physicochemical and Structural Properties

The physical and chemical characteristics of 4-Bromo-2,5-dimethoxybenzaldehyde are fundamental to its handling, purification, and application in synthetic chemistry. It typically appears as a white to light yellow crystalline solid.[17][18]

Table 1: Core Properties of 4-Bromo-2,5-dimethoxybenzaldehyde

| Property | Value | Source(s) |

| CAS Number | 31558-41-5 | [11][12][13][14] |

| Molecular Formula | C₉H₉BrO₃ | [13][14] |

| Molecular Weight | 245.07 g/mol | [13][14] |

| Melting Point | 111-114 °C | [19] |

| Boiling Point | 286.1±20.0 °C (Predicted) | [19] |

| Appearance | White to yellow crystals or crystalline powder | [17] |

| Solubility | Insoluble in water | [20] |

| IUPAC Name | 4-bromo-2,5-dimethoxybenzaldehyde | [14][17] |

| InChI Key | BIFWGDWGCZLCHF-UHFFFAOYSA-N | [15][17] |

| SMILES | COC1=CC(Br)=C(OC)C=C1C=O | [17] |

Molecular Structure

The structure of 4-Bromo-2,5-dimethoxybenzaldehyde is characterized by a benzene ring substituted with an aldehyde group (-CHO), two methoxy groups (-OCH₃) at positions 2 and 5, and a bromine atom (-Br) at position 4.

Caption: 2D structure of 4-Bromo-2,5-dimethoxybenzaldehyde.

Synthesis Protocols

The most common and well-documented synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde involves the electrophilic bromination of 2,5-dimethoxybenzaldehyde. The methoxy groups are ortho, para-directing, and the substitution pattern is influenced by both electronic and steric factors.

Protocol 1: Bromination of 2,5-Dimethoxybenzaldehyde

This protocol is based on the direct bromination using elemental bromine in glacial acetic acid, a method proven to yield the desired 4-bromo isomer.[21][22][23]

Rationale: Glacial acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine and promoting the substitution reaction. The reaction is typically performed at or below room temperature to control the reaction rate and minimize the formation of byproducts.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in a minimal volume of glacial acetic acid in a suitable reaction vessel at 0 °C.[22]

-

Reagent Preparation: In a separate flask, prepare a solution of bromine (1.1 eq) in glacial acetic acid.[22]

-

Addition: Slowly add the bromine solution to the stirred solution of 2,5-dimethoxybenzaldehyde. Maintain the temperature at 0 °C during the addition.[22]

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 to 24 hours.[22][24] The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Precipitation: Upon completion, pour the reaction mixture into a larger volume of ice water.[22][24] This quenches the reaction and causes the organic product to precipitate out of the aqueous solution. A white or brownish/red precipitate of crude 4-Bromo-2,5-dimethoxybenzaldehyde should form.[22][24]

-

Isolation and Purification: Collect the solid precipitate by filtration. To purify, the crude product can be redissolved in a suitable organic solvent like dichloromethane for liquid-liquid extraction and washing, or recrystallized from a solvent such as acetonitrile to yield the purified product.[22][24]

Caption: Workflow for the synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde.

Key Applications in Research and Drug Development

The primary application of 4-Bromo-2,5-dimethoxybenzaldehyde in advanced research is its role as a key precursor in the synthesis of phenethylamine derivatives.[15] This class of compounds is of significant interest for its potent effects on the central nervous system, often mediated through interactions with serotonin receptors.

Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

A prominent example is the synthesis of 2C-B, a psychedelic drug. The synthesis typically proceeds via a Henry reaction (nitroaldol condensation) followed by a reduction of the nitro group.[15]

-

Henry Reaction: 4-Bromo-2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a base (like ammonium acetate or an amine) to form the intermediate nitrostyrene, 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene.[15]

-

Reduction: The nitrostyrene intermediate is then reduced to the corresponding phenethylamine. Common reducing agents for this transformation include lithium aluminum hydride (LAH) or catalytic hydrogenation. This step is critical as it converts the nitro group to the primary amine characteristic of phenethylamines.[15]

The availability of 4-Bromo-2,5-dimethoxybenzaldehyde is therefore essential for medicinal chemists developing novel compounds for neurological research and for forensic scientists who require analytical standards for controlled substances.[15]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 4-Bromo-2,5-dimethoxybenzaldehyde.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][20]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[11][25]

-

Handling: Avoid all personal contact, including inhalation.[25] Prevent dust generation during handling.[11][25] After handling, wash hands and any exposed skin thoroughly.[12][25]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[11][20][25] It should be stored away from incompatible materials, such as strong oxidizing agents.[12][20]

Conclusion

4-Bromo-2,5-dimethoxybenzaldehyde (CAS 31558-41-5) is a chemical intermediate of significant value, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis from readily available precursors and its utility as a building block for complex phenethylamine derivatives underscore its importance. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists who utilize this versatile compound in their work.

References

- 1. chemscene.com [chemscene.com]

- 2. 4295-11-8 | 2-Chloro-6-methylquinoline | Chlorides | Ambeed.com [ambeed.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-CHLORO-6-METHYL-QUINOLINE | 4295-11-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CAS # 4295-11-8, 2-Chloro-6-methylquinoline - chemBlink [chemblink.com]

- 7. 2-Chloro-6-methylquinoline | C10H8ClN | CID 77974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4295-11-8(2-Chloro-6-methylquinoline) | Kuujia.com [kuujia.com]

- 9. 4295-11-8|2-Chloro-6-methylquinoline|BLD Pharm [bldpharm.com]

- 10. 2abiotech.net [2abiotech.net]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. scbt.com [scbt.com]

- 14. 4-Bromo-2,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Buy 4-Bromo-2,5-dimethoxybenzaldehyde (EVT-311524) | 31558-41-5 [evitachem.com]

- 17. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 18. echemi.com [echemi.com]

- 19. 4295-11-8 | CAS DataBase [m.chemicalbook.com]

- 20. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 21. psasir.upm.edu.my [psasir.upm.edu.my]

- 22. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 23. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]

- 24. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Strategic Importance of 2-(Chloromethyl)-6-methylquinoline

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(Chloromethyl)-6-methylquinoline

This compound is a highly valuable heterocyclic intermediate in the development of novel pharmaceuticals and functional materials. Its structure combines the versatile quinoline scaffold with a reactive chloromethyl group at the 2-position, making it an ideal synthon for introducing the quinoline moiety into larger, more complex molecules through nucleophilic substitution. The 6-methyl group provides an additional site for functionalization or can be used to modulate the electronic and steric properties of the final compound.

This guide provides an in-depth analysis of the primary synthetic strategies for accessing this key intermediate, focusing on the selection of appropriate starting materials and the underlying chemical logic. For researchers and drug development professionals, understanding these pathways is critical for efficient and scalable synthesis. The synthetic approaches can be broadly categorized into two core strategies:

-

Direct Annulation: Constructing the 2,6-disubstituted quinoline ring system from acyclic precursors.

-

Post-Annulation Functionalization: Synthesizing a stable quinoline precursor, such as 2,6-dimethylquinoline, followed by selective modification of the 2-methyl group.

This document will explore the most prominent and field-proven methods within these strategies, offering detailed protocols and mechanistic insights to guide laboratory execution.

Logical Framework: Primary Synthetic Paradigms

The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The following diagram illustrates the two divergent, yet convergent, pathways to the target molecule.

An In-Depth Technical Guide to 2-(Chloromethyl)-6-methylquinoline: Synthesis, Reactivity, and Applications

Introduction: The Quinoline Scaffold as a Privileged Structure in Modern Chemistry

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1] Its unique electronic distribution and structural rigidity have established it as a "privileged scaffold," appearing in a vast array of natural alkaloids, pharmaceuticals, and functional materials.[1] Within the diverse family of quinoline derivatives, those functionalized with a reactive handle serve as exceptionally valuable intermediates for synthetic chemists.

This guide focuses on a specific, highly versatile building block: 2-(Chloromethyl)-6-methylquinoline . The strategic placement of a methyl group at the 6-position and, critically, a chloromethyl group at the 2-position, creates a molecule primed for synthetic elaboration. The chloromethyl group acts as a potent electrophilic site, enabling the facile introduction of the 6-methylquinoline moiety into a wide range of molecular architectures.[1] This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and its pivotal role in the landscape of drug discovery and research.

Core Physicochemical Properties

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling. While specific experimental data for this compound is not widely published, we can deduce its core characteristics from closely related analogs and supplier-provided data for similar structures. The data presented below is for the isomeric compound, 6-(Chloromethyl)-2-methylquinoline, which serves as a close reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN | [2] |

| Molecular Weight | 191.65 g/mol | [2] |

| IUPAC Name | 6-(chloromethyl)-2-methylquinoline | [2] |

| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)CCl | [2] |

| InChI Key | HJCKZNGTPNDMJN-UHFFFAOYSA-N | [2] |

Note: Data corresponds to the isomer 6-(Chloromethyl)-2-methylquinoline. Researchers should verify the properties of their specific material.

Synthesis and Reactivity: A Gateway to Molecular Diversity

The true value of this compound lies in its reactivity, which is dominated by the chloromethyl group at the 2-position. This group is an excellent electrophile, making the molecule a superb alkylating agent for a variety of nucleophiles.[1]

Causality of Reactivity

The electrophilicity of the benzylic carbon in the chloromethyl group is significantly enhanced by the electron-withdrawing nature of the adjacent quinoline ring system. The nitrogen atom at the 1-position, in particular, exerts a strong inductive and resonance effect, stabilizing the transition state of nucleophilic substitution reactions. This makes the chlorine atom an excellent leaving group, facilitating reactions with even weak nucleophiles under mild conditions.[1]

Representative Synthetic Pathway

While multiple synthetic routes to chloromethylated quinolines exist, a common strategy involves the modification of a pre-formed quinoline ring. For instance, the synthesis could conceptually proceed from 2,6-dimethylquinoline. The greater acidity of the protons on the 2-methyl group (quinaldine methyl group) compared to the 6-methyl group allows for selective functionalization.

A plausible, though generalized, protocol for the chlorination of the 2-methyl group is outlined below.

Protocol: Free-Radical Chlorination of 2,6-Dimethylquinoline

-

Dissolution: Dissolve 2,6-dimethylquinoline (1 equivalent) in a suitable, inert solvent such as carbon tetrachloride (CCl₄) or chlorobenzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Initiation: Add a radical initiator, such as N-Chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO).

-

Scientific Rationale: NCS is a convenient and safer source of chlorine radicals compared to chlorine gas. BPO initiates the reaction by decomposing upon heating to form phenyl radicals, which then abstract a hydrogen atom from the 2-methyl group, initiating the radical chain reaction.

-

-

Reaction: Heat the mixture to reflux (typically 77-80°C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light bulb to promote radical formation.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Applications in Drug Discovery and Development

The utility of this compound is most pronounced in its role as a versatile scaffold for building libraries of complex molecules for biological screening. The quinoline core itself is a key pharmacophore in numerous FDA-approved drugs, including treatments for cancer and infectious diseases.[3]

Role as a Versatile Building Block

The primary application involves nucleophilic substitution at the chloromethyl position. This allows for the covalent attachment of a wide variety of functional groups and molecular fragments, each potentially modulating the biological activity of the resulting derivative.

-

Amine Nucleophiles: Reaction with primary or secondary amines yields 2-(aminomethyl)-6-methylquinolines. This is a common strategy for introducing basic nitrogen centers, which can improve aqueous solubility and form key hydrogen bond interactions with biological targets like protein kinases.

-

Thiol Nucleophiles: Thiol-containing compounds react to form thioethers. This linkage is important in the design of enzyme inhibitors, where the sulfur atom can interact with metal cofactors or cysteine residues in an active site.

-

Alcohol/Phenol Nucleophiles: Alcohols and phenols can be used to generate the corresponding ethers, providing a route to modify the lipophilicity and steric profile of the molecule.

Context in Anticancer Research

Many modern anticancer drugs, particularly tyrosine kinase inhibitors, feature a quinoline or quinazoline core.[4] This core structure often serves to anchor the drug in the ATP-binding pocket of the target kinase. The ability to easily generate a library of derivatives from this compound allows researchers to rapidly explore the structure-activity relationship (SAR) for a given biological target. By systematically varying the nucleophile attached to the methylene bridge, scientists can optimize potency, selectivity, and pharmacokinetic properties.[5]

Safety and Handling

As a reactive alkylating agent, this compound and its analogs must be handled with appropriate care. The information below is generalized from safety data sheets (SDS) for similar chloromethylated heterocyclic compounds.[6][7]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[8]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[8]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[9]

-

-

Storage and Handling:

Conclusion

This compound is a strategically designed chemical intermediate of significant value to research and development professionals. Its quinoline core provides a biologically relevant scaffold, while the highly reactive 2-(chloromethyl) group serves as a versatile handle for synthetic diversification. This combination allows for the efficient construction of novel molecular entities for evaluation as potential therapeutics, diagnostic agents, and functional materials. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for unlocking its full potential in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy 6-(Chloromethyl)-2-methylquinoline [smolecule.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-(Chloromethyl)quinoline hydrochloride | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file1.lookchem.com [file1.lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Solubility of 2-(Chloromethyl)-6-methylquinoline in organic solvents

An In-Depth Technical Guide on the Solubility of 2-(Chloromethyl)-6-methylquinoline in Organic Solvents

Executive Summary

This compound is a pivotal building block in medicinal chemistry and materials science. Its successful application in synthesis, purification, and formulation is fundamentally governed by its solubility in organic solvents. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles governing the solubility of this compound. Recognizing the scarcity of publicly available quantitative data, this document focuses on empowering the user by detailing a robust, self-validating experimental protocol for accurate solubility determination. We will dissect the molecule's physicochemical properties to predict its behavior and provide a framework for logical solvent selection, ensuring efficiency and success in the laboratory.

Introduction to this compound and its Solubility

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds frequently incorporated into the structure of pharmacologically active molecules. The chloromethyl group at the 2-position is a reactive handle for nucleophilic substitution, making it a valuable intermediate for constructing more complex molecular architectures.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter with profound practical implications:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of reactants in the solution phase. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification: Crystallization, a primary method for purifying solid organic compounds, relies on solubility differences in various solvents and at different temperatures.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts its bioavailability and the choice of delivery vehicle.

This guide provides the theoretical foundation and practical tools to master the solubility aspects of this compound.

Physicochemical Analysis and Solubility Profile Prediction

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of this analysis, meaning substances with similar polarities and intermolecular forces tend to be mutually soluble.[1][2]

Molecular Structure Analysis

The structure of this compound contains several key features that influence its polarity and interactions:

-

Quinoline Ring System: This large, aromatic, heterocyclic system is relatively nonpolar and capable of π-π stacking interactions.

-

Nitrogen Atom: The nitrogen in the quinoline ring is a weak hydrogen bond acceptor and contributes a dipole moment to the molecule.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds to the hydrophobic character of the molecule.

-

Chloromethyl Group (-CH₂Cl): The C-Cl bond is polar, introducing a localized dipole. However, this group is not capable of hydrogen bonding.

Overall, the molecule can be described as moderately polar, with a significant nonpolar surface area from the aromatic rings. It lacks strong hydrogen bond donating capabilities, which will significantly influence its solubility in protic solvents.

Caption: Molecular structure of this compound.

Predicted Solubility Behavior

Based on its structure, we can predict its solubility in different classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While the molecule has a large nonpolar backbone, the polar groups (C-N, C-Cl) will hinder dissolution in purely nonpolar media.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents are likely to be effective. Their dipole moments can interact favorably with the polar regions of the solute, while their organic nature can accommodate the nonpolar quinoline ring.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While these solvents are polar, their primary intermolecular force is hydrogen bonding. Since this compound is only a weak hydrogen bond acceptor and not a donor, it will disrupt the solvent's strong hydrogen-bonding network, limiting solubility.[4]

-

Water: Insoluble. The large hydrophobic structure and lack of strong hydrogen bonding groups make it immiscible with water.

Illustrative Solubility Data

While comprehensive, experimentally verified data is not widely published, Table 1 provides illustrative solubility values to serve as a practical guide for initial solvent screening. These values are hypothetical and must be confirmed experimentally using the protocol provided in Section 4.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent Name | Molecular Formula | Dielectric Constant (20°C) | Predicted Solubility ( g/100 mL) |

| Polar Aprotic | Dichloromethane | CH₂Cl₂ | 9.1 | High |

| Acetone | C₃H₆O | 20.7 | Moderate-High | |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Moderate-High | |

| Acetonitrile | C₂H₃N | 37.5 | Moderate | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | High | |

| Polar Protic | Methanol | CH₃OH | 32.7 | Low-Moderate |

| Ethanol | C₂H₅OH | 24.6 | Low-Moderate | |

| Nonpolar | Toluene | C₇H₈ | 2.4 | Low |

| Hexane | C₆H₁₄ | 1.9 | Very Low |

Core Protocol: Experimental Determination of Solubility

This section provides a detailed, step-by-step methodology for the accurate determination of solubility using the widely accepted isothermal equilibrium method. This method involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.[5][6]

Methodology and Workflow

The protocol ensures trustworthiness by allowing sufficient time for the system to reach solid-liquid equilibrium, followed by a precise analytical quantification of the solute in the supernatant.

Caption: Experimental workflow for determining solubility.

Step-by-Step Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatic shaker or water bath

-

Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

-

Analytical balance

-

Evaporation dishes or watch glasses (for gravimetric method)

-

UV-Vis spectrophotometer and cuvettes (for spectroscopic method)

Procedure:

-

Preparation of Saturated Solution:

-

To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Pipette a precise, known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration (Trustworthiness Pillar):

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48-72 hours is ideal. To validate the equilibrium time, samples can be taken at different time points (e.g., 24h, 36h, 48h); when the measured solubility no longer changes, equilibrium has been achieved.

-

-

Sample Collection and Filtration:

-

Stop the agitation and let the vials stand undisturbed in the thermostatic bath for at least 1-2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe. It is advisable to pre-warm or pre-cool the syringe to the experimental temperature to prevent premature precipitation or dissolution.

-

Immediately attach a 0.45 µm syringe filter and dispense the solution into a clean container. This step removes any microscopic undissolved particles.

-

-

Quantification (Choose one method):

A. Gravimetric Method (Simple and Robust)

-

Dispense a known volume of the filtered saturated solution into a pre-weighed, dry evaporation dish.

-

Gently evaporate the solvent in a fume hood or a drying oven at a temperature well below the solute's boiling/decomposition point. A gentle stream of nitrogen can accelerate this process.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the solid residue. The difference between this mass and the initial mass of the dish is the mass of the dissolved solute.

B. UV-Vis Spectrophotometric Method (High-Throughput)

-

Prerequisite: Create a calibration curve by preparing a series of standard solutions of known concentrations of the compound in the chosen solvent and measuring their absorbance at the wavelength of maximum absorbance (λ_max).

-

Dilute the filtered saturated solution with a known factor using the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve equation to calculate the concentration of the diluted sample, and then account for the dilution factor to find the concentration of the saturated solution.[7]

-

Data Calculation

-

Gravimetric:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate used (mL)) * 100

-

-

Spectroscopic:

-

Solubility (mol/L) = Concentration from curve (mol/L) * Dilution Factor

-

To convert to g/100 mL, use the molecular weight of the compound.

-

Key Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is governed by the thermodynamics of the dissolution process. When planning a crystallization, measuring solubility at two different temperatures is essential for calculating the potential yield.[8]

-

Purity: The presence of impurities in either the solute or the solvent can alter the measured solubility. Always use materials of the highest possible purity for accurate determinations.

Safety and Handling

This compound and its derivatives should be handled with care. Safety data sheets (SDS) indicate that related compounds can be harmful if swallowed and may cause skin and eye irritation.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Solvents used may be flammable or toxic; consult their respective SDS before use.[11]

Conclusion

While a definitive public database for the solubility of this compound is lacking, this guide provides a more valuable asset: the knowledge and methodology to generate this critical data independently. By understanding the physicochemical drivers of solubility and applying the robust experimental protocol detailed herein, researchers can make informed decisions in solvent selection, optimize reaction and purification conditions, and accelerate their research and development objectives.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activities of Novel Quinoline Analogues

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its inherent structural features allow for diverse chemical modifications, leading to a vast library of analogues with a wide spectrum of pharmacological activities.[3][4][5] This technical guide provides an in-depth exploration of the significant biological potential of novel quinoline derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the key mechanisms and evaluate the preclinical data supporting their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This document emphasizes the causality behind experimental design, provides detailed protocols for core biological assays, and presents data in a clear, comparative format to facilitate informed decision-making in drug development pipelines.

Part 1: The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

Introduction to the Quinoline Core: Structure and Significance

Quinoline, or 1-azanaphthalene, is a heterocyclic aromatic compound characterized by a benzene ring fused to a pyridine ring.[1][2] This "privileged scaffold" is not only prevalent in numerous natural products, such as the antimalarial alkaloid quinine, but has also become a fundamental building block for a multitude of synthetic therapeutic agents.[6][7][8] Its rigid, planar structure, combined with the presence of a nitrogen atom, allows it to interact with a variety of biological targets through hydrogen bonding, pi-pi stacking, and coordination with metal ions. The versatility of the quinoline ring system permits substitutions at multiple positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity.[9]

Versatility and Privileged Status in Drug Discovery

The quinoline nucleus is a recurring motif in many commercially successful drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents (camptothecin).[3][6] This proven track record has solidified its status as a "privileged structure" in drug discovery.[10][11] The scaffold's ability to serve as a template for designing ligands for diverse biological targets underscores its importance.[5] Researchers continue to explore novel quinoline analogues, leveraging its versatile chemistry to develop next-generation therapeutics with improved efficacy, selectivity, and safety profiles.[7][10]

Part 2: Anticancer Activities of Quinoline Analogues

The development of quinoline-based anticancer agents has become a major focus in oncology research.[1][12] These compounds exert their cytotoxic effects through a variety of well-defined mechanisms, making them promising candidates for cancer therapy.[13][14]

Mechanistic Landscape: How Quinolines Combat Cancer

The anticancer efficacy of quinoline derivatives stems from their ability to interfere with fundamental cellular processes required for tumor growth and survival.[1][13]

-

2.1.1 DNA Intercalation and Topoisomerase Inhibition : Many planar quinoline structures act as DNA intercalating agents, inserting themselves between base pairs of the DNA double helix.[1] This action can physically obstruct DNA replication and transcription. Furthermore, several quinoline derivatives, such as camptothecin and its analogues, are potent inhibitors of topoisomerase enzymes (I and II), which are critical for resolving DNA supercoiling during replication.[12][15] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to irreversible DNA strand breaks and trigger apoptosis.

-

2.1.2 Kinase Inhibition : Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Novel quinoline analogues have been designed as inhibitors of various protein kinases, including Pim-1 kinase, Src kinase, and Epidermal Growth Factor Receptor (EGFR) kinase.[14][16][17] By blocking the ATP-binding site of these enzymes, these compounds can halt pro-survival signaling, thereby inhibiting proliferation and inducing cancer cell death.[16][15]

-

2.1.3 Induction of Apoptosis and Cell Cycle Arrest : Beyond direct DNA damage, quinoline derivatives can initiate programmed cell death (apoptosis) through various pathways, such as the overproduction of reactive oxygen species (ROS) or the disruption of mitochondrial function.[1][15] They can also cause cell cycle arrest at different checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[1][13]

-

2.1.4 Inhibition of Tubulin Polymerization : The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization by binding to the colchicine site, disrupting mitotic spindle formation and leading to mitotic arrest and apoptosis.[14][17]

Workflow for Evaluating Anticancer Potential

The initial screening of novel quinoline analogues for anticancer activity follows a systematic workflow. The primary goal is to determine the compound's cytotoxicity against various cancer cell lines and to establish a dose-response relationship.

Caption: General workflow for in vitro cytotoxicity testing.

Protocol: In Vitro Cytotoxicity Assessment

The evaluation of a compound's ability to kill or inhibit the proliferation of cancer cells is a fundamental first step. The Sulforhodamine B (SRB) and MTT assays are two widely used colorimetric methods for this purpose.[18][19] The SRB assay, which measures total cellular protein content, is often preferred for its simplicity, stability, and sensitivity.[18][20]

-

2.3.1 Principle of the Sulforhodamine B (SRB) Assay : The SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[20] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells in a well. This method is independent of metabolic activity, which can be an advantage over the MTT assay.[20]

-

2.3.2 Step-by-Step Protocol for SRB Assay

-

Cell Seeding : Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : Add serial dilutions of the novel quinoline analogue to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plates for a defined period, typically 48 to 72 hours.

-

Cell Fixation : Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing : Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

-

Staining : Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Wash and Dry : Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement : Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation: Summarizing Anticancer Potency

The results of cytotoxicity assays are typically summarized in a table, allowing for direct comparison of the potency of different analogues across various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM)[17][21] |

| Quinoline-2-carboxylic acid | MCF-7 (Breast) | 15.2 |

| Quinoline-4-carboxylic acid | MCF-7 (Breast) | 18.5 |

| Gemifloxacin | HCT116 (Colon) | 8.7 |

| Cisplatin (Reference) | HCT116 (Colon) | 12.4 |

| Quinoline-Chalcone Hybrid 23 | A549 (Lung) | 0.011 |

Part 3: Antimicrobial Properties of Novel Quinolines

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[2] Quinoline derivatives have long been a source of potent antibacterial agents, and recent research has expanded their known activity spectrum to include drug-resistant bacteria and fungi.[22][23][24]

Targeting Bacterial and Fungal Pathogens

-